Senicapoc

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Mecanismo De Acción

. Este canal está involucrado en la regulación de la salida de potasio y la pérdida de agua de los glóbulos rojos. Al inhibir este canal, Senicapoc previene la deshidratación de los glóbulos rojos y la posterior polimerización de la hemoglobina S, que es un factor clave en la patología de la anemia de células falciformes .

Análisis Bioquímico

Biochemical Properties

Senicapoc interacts with the Gardos channel (KCNN4), a calcium-activated potassium channel in red blood cells . By inhibiting this channel, this compound limits the efflux of potassium and water from the cells, preventing their dehydration . This interaction is particularly significant as the Gardos channel is a major potassium leak pathway contributing to cellular dehydration .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In sickle cell anemia, it preserves the hydration of red blood cells, potentially improving their survival . In a study on a mouse model of Parkinson’s disease, this compound was found to improve locomotor ability and reduce neuroinflammation .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the Gardos channel (KCNN4). By inhibiting this channel, this compound prevents the efflux of potassium and water from the cells, thereby preventing their dehydration . This inhibition of the Gardos channel is thought to reduce the rate of hemoglobin S polymerization in sickle cell disease, a process that is influenced by the intracellular concentration of hemoglobin .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function. For instance, in a study on a mouse model of Parkinson’s disease, treatment with this compound resulted in improved locomotor ability and reduced neuroinflammation . In another study, this compound was found to reduce pulmonary hemorrhage and the influx of neutrophils into the lung over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in a study on a porcine model of acute respiratory distress syndrome, treatment with this compound improved locomotor ability and reduced neuroinflammation .

Metabolic Pathways

This compound is involved in the regulation of potassium efflux in cells, a process that is crucial for maintaining cellular hydration . By inhibiting the Gardos channel, this compound prevents the loss of potassium and water from the cells, thereby influencing the metabolic pathways associated with cellular hydration .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely linked to its interaction with the Gardos channel. By inhibiting this channel, this compound prevents the efflux of potassium and water from the cells, thereby influencing its localization and accumulation within the cells .

Subcellular Localization

The subcellular localization of this compound is closely linked to its target, the Gardos channel, which is located in the cell membrane. By inhibiting this channel, this compound influences the transport of potassium and water across the cell membrane, thereby affecting its own localization within the cell .

Métodos De Preparación

La síntesis de Senicapoc implica la reacción de 4-fluorobenzofenona con fenilacetonitrilo en presencia de una base, seguida de hidrólisis para producir el producto final . Los métodos de producción industrial para this compound no están ampliamente documentados, pero la ruta sintética generalmente involucra técnicas estándar de síntesis orgánica en condiciones controladas para asegurar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Senicapoc experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse bajo condiciones específicas, aunque los estudios detallados sobre sus productos de oxidación son limitados.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Comparación Con Compuestos Similares

Senicapoc es único en su alta potencia y selectividad como bloqueador del canal Gardos . Compuestos similares incluyen:

En comparación con estos compuestos, this compound ha demostrado una eficacia superior en ensayos clínicos para la anemia de células falciformes y tiene un perfil de seguridad bien documentado .

Propiedades

IUPAC Name |

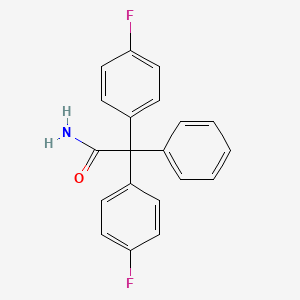

2,2-bis(4-fluorophenyl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F2NO/c21-17-10-6-15(7-11-17)20(19(23)24,14-4-2-1-3-5-14)16-8-12-18(22)13-9-16/h1-13H,(H2,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTZUZTYRMOMKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60276906 | |

| Record name | Senicapoc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289656-45-7 | |

| Record name | Senicapoc | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289656-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Senicapoc | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06280 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Senicapoc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SENICAPOC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TS6G201A6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.